molecular formula C9H7N3OS B043813 N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide CAS No. 119283-94-2

N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide

Katalognummer: B043813
CAS-Nummer: 119283-94-2
Molekulargewicht: 205.24 g/mol
InChI-Schlüssel: CSCOQOBBBBUHNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a chemical compound derived from benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the methoxy group at the 6th position of the benzothiazole ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) typically involves the reaction of 2-amino-6-methoxybenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzothiazole derivatives, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

119283-94-2

Molekularformel

C9H7N3OS

Molekulargewicht

205.24 g/mol

IUPAC-Name

(6-methoxy-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C9H7N3OS/c1-13-6-2-3-7-8(4-6)14-9(12-7)11-5-10/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

CSCOQOBBBBUHNQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC#N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(S2)NC#N

Synonyme

Cyanamide, (6-methoxy-2-benzothiazolyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.